molecular formula C45H67N11O12S B010165 Ala-sar-met-SP(4-11) CAS No. 110863-38-2

Ala-sar-met-SP(4-11)

Cat. No.: B010165
CAS No.: 110863-38-2
M. Wt: 986.1 g/mol
InChI Key: YLILVLOYQAQADF-MXTXSHIASA-N
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Description

The compound (2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple amino groups, phenyl rings, and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as amide bond formation, sulfonylation, and amino group protection/deprotection. Common reagents used in these reactions include amino acids, sulfonyl chlorides, and protecting groups like tert-butyloxycarbonyl (Boc).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the sulfonyl group would produce thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with proteins, influencing their structure and function. The sulfonyl group can interact with enzymes, potentially inhibiting their activity. The phenyl rings can participate in π-π interactions, affecting the compound’s binding affinity to different targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its complex structure also provides multiple points of attachment for further modification, making it a versatile building block for the synthesis of new molecules.

Properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H67N11O12S/c1-26(2)21-32(40(61)35(69(4,67)68)24-29(47)41(50)62)52-39(60)25-56(3)45(66)34(23-28-13-9-6-10-14-28)55-44(65)33(22-27-11-7-5-8-12-27)54-43(64)31(16-18-37(49)58)53-42(63)30(15-17-36(48)57)51-38(59)19-20-46/h5-14,26,29-35H,15-25,46-47H2,1-4H3,(H2,48,57)(H2,49,58)(H2,50,62)(H,51,59)(H,52,60)(H,53,63)(H,54,64)(H,55,65)/t29?,30-,31-,32-,33-,34-,35?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLILVLOYQAQADF-MXTXSHIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H67N11O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110863-38-2
Record name Substance P (4-11), beta-ala(4)-sar(9)-met(02)(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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